
3-Cyano-2,6-dihydroxy-5-fluoropyridine
Descripción general
Descripción
3-Cyano-2,6-dihydroxy-5-fluoropyridine (CAS: 113237-18-6) is a fluorinated pyridine derivative with the molecular formula C₆H₃FN₂O₂ and a molecular weight of 154.09 g/mol . It is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), a key enzyme responsible for the catabolism of 5-fluorouracil (5-FU) . By inhibiting DPD, this compound enhances the bioavailability and antitumor efficacy of 5-FU derivatives such as Emitefur, a prodrug combining 5-FU and the DPD inhibitor in a 1:1 molar ratio . Its structure features a cyano group at position 3, hydroxyl groups at positions 2 and 6, and a fluorine atom at position 5, which collectively contribute to its enzymatic inhibition and metabolic stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Cyano-2,6-dihydroxy-5-fluoropyridine can be synthesized through multiple methods. One common approach involves the reaction of 2,6-dihydroxy-3-cyanopyridine with a fluorinating agent. The reaction typically occurs under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyano-2,6-dihydroxy-5-fluoropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyano group or other functional groups.
Substitution: The fluorine atom or hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized pyridine derivatives .
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1.1 Chemotherapy Modulation
3-Cyano-2,6-dihydroxy-5-fluoropyridine serves as a chemical modulator in chemotherapy. It has been shown to inhibit dihydropyrimidine dehydrogenase (DHUDase), enhancing the efficacy of 5-fluorouracil (5-FU) and its prodrugs. In studies involving rats with Yoshida sarcoma, the compound improved treatment outcomes by allowing for reduced dosages of chemotherapeutic agents, thereby minimizing toxicity and side effects .
1.2 Anticancer Activity
Research indicates that derivatives of this compound exhibit potent anticancer properties through various mechanisms:
- Inhibition of Specific Kinases : Compounds derived from this structure have been identified as inhibitors of PIM-1 kinase and Survivin protein, both of which are implicated in cancer cell survival and proliferation .
- Tubulin Polymerization Inhibition : Some derivatives demonstrate significant cytotoxic activity by inhibiting tubulin polymerization, which is essential for cancer cell division .
1.3 Case Study: 5-Fluorouracil Interaction
A study highlighted the compound's ability to inhibit the degradation of 5-FU in tumor tissues, enhancing its therapeutic effect. The inhibitory concentration (IC50) was found to be as low as M, showcasing its potential as a potent adjunct in cancer therapy .
Agricultural Applications
2.1 Herbicidal Activity
this compound derivatives have been synthesized for use as herbicides. These compounds act as inhibitors of photosystem II (PSII) electron transport in plants, which is critical for photosynthesis. Field studies have confirmed their effectiveness against common weeds like amaranth pigweed and rape.
2.2 Environmental Impact
The introduction of fluorine in place of chlorine in these compounds has been shown to maintain herbicidal efficacy while potentially reducing environmental toxicity compared to traditional herbicides.
Material Science Applications
3.1 Polymer Development
In materials science, this compound is utilized in the synthesis of specialized polymers and coatings that require specific chemical properties. Its unique structure contributes to enhanced durability and resistance in materials applications .
Analytical Chemistry
4.1 Reference Material
The compound is also employed as a standard reference material in analytical chemistry, aiding researchers in the accurate quantification of similar compounds within complex mixtures . This application is crucial for ensuring consistency and reliability in experimental results.
Summary Table of Applications
Application Area | Specific Use | Mechanism/Effect |
---|---|---|
Pharmaceuticals | Chemotherapy Modulation | Inhibits DHUDase; enhances 5-FU efficacy |
Anticancer Activity | Inhibits PIM-1 kinase and Survivin | |
Interaction with 5-FU | Reduces degradation; IC50 = M | |
Agriculture | Herbicidal Activity | Inhibits PSII electron transport |
Environmental Impact | Lower toxicity compared to traditional herbicides | |
Material Science | Polymer Development | Enhances durability and resistance |
Analytical Chemistry | Reference Material | Standard for quantification |
Mecanismo De Acción
The mechanism of action of 3-Cyano-2,6-dihydroxy-5-fluoropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the cyano group, hydroxyl groups, and fluorine atom contributes to its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-Cyano-2,6-dihydroxy-5-fluoropyridine with structurally related pyridine derivatives:
Key Observations :
- Fluorine vs. Methyl/Trifluoromethyl: The 5-fluoro substituent in the target compound provides electron-withdrawing effects, enhancing DPD binding affinity compared to the 4-methyl analog .
- Halogenation Effects : The dichloro-fluoropyridine-carboxylic acid (CAS: 82671-06-5) exhibits higher molecular weight and halogen content, likely increasing stability but reducing solubility .
DPD Inhibition and Anticancer Efficacy
- This compound: Demonstrates 10–100× greater DPD inhibition compared to non-fluorinated analogs in human lung cancer tissues . When combined with 5-FU derivatives (e.g., Emitefur), it reduces 5-FU catabolism, prolonging plasma half-life and enhancing antitumor activity .
- 3-Cyano-2,6-dihydroxy-4-methylpyridine: Lacks the 5-fluoro group, resulting in lower DPD inhibition potency and reduced clinical relevance .
- 6-Fluoropyridine-3-carbonitrile : Positional isomerism (fluorine at 6 vs. 5) diminishes DPD binding due to altered electronic distribution .
Antiviral Activity
- Fluorinated pyridines, such as 2,6-di(arylamino)-3-fluoropyridine derivatives, show enhanced anti-HIV activity against wild-type and drug-resistant strains compared to non-fluorinated analogs . This supports the strategic use of fluorine in improving target engagement.
Actividad Biológica
3-Cyano-2,6-dihydroxy-5-fluoropyridine (CNDP) is a heterocyclic compound that has gained attention in pharmaceutical and agricultural research due to its diverse biological activities. This article explores the biological properties of CNDP, including its mechanisms of action, therapeutic applications, and potential side effects, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of CNDP is C7H6FNO3, and it features a pyridine ring with hydroxyl and cyano substituents. The unique combination of these functional groups enhances its reactivity and biological activity.
CNDP interacts with various biological targets, primarily through enzyme inhibition and receptor modulation. Notably, it has been shown to inhibit dihydropyrimidine dehydrogenase (DHUDase), which is crucial for the metabolism of fluoropyrimidine chemotherapeutics like 5-fluorouracil (5-FU). This inhibition can enhance the efficacy of 5-FU, allowing for lower doses and reduced toxicity in cancer treatments.
Key Mechanisms:
- Enzyme Inhibition : CNDP inhibits DHUDase, enhancing the therapeutic effects of 5-FU.
- Antimicrobial Activity : Derivatives of CNDP exhibit antimicrobial properties against various bacterial strains and fungi, with minimal inhibitory concentrations (MICs) as low as 15.6 mg/L.
Biological Activity Overview
The biological activities of CNDP can be categorized into several key areas:
-
Anticancer Activity :
- CNDP has shown promise in potentiating the effects of chemotherapeutic agents. In studies involving rats with Yoshida sarcoma, it was found to enhance the effectiveness of 5-FU.
- A structure-activity relationship (SAR) analysis indicates that modifications on the pyridine ring significantly affect anticancer efficacy.
- Antimicrobial Properties :
- Neuroprotective Effects :
Data Tables
Case Studies
-
Cancer Treatment Enhancement :
- In a study involving Yoshida sarcoma in rats, the administration of CNDP alongside 5-FU resulted in improved tumor regression compared to controls receiving only 5-FU. This suggests a synergistic effect that could lead to better treatment outcomes in clinical settings.
- Antimicrobial Efficacy :
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the purity and structural integrity of 3-cyano-2,6-dihydroxy-5-fluoropyridine?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95% as per commercial standards) .
- Nuclear Magnetic Resonance (NMR): Employ and NMR to confirm the substitution pattern (e.g., fluorine at position 5, hydroxyl groups at positions 2 and 6).
- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can verify the molecular ion peak (m/z 154.09 for ) and fragmentation patterns .
Q. How can researchers design experiments to study the compound’s stability under physiological conditions?
Methodological Answer:
- pH-Dependent Stability Studies: Incubate the compound in buffers mimicking physiological pH (e.g., pH 1.2 for gastric fluid, pH 7.4 for plasma) and monitor degradation via HPLC over time.
- Thermal Stability: Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Light Sensitivity: Conduct photostability studies under ICH guidelines (e.g., exposure to UV-Vis light) .
Advanced Research Questions
Q. What experimental strategies are effective for investigating the inhibitory activity of this compound against dihydrouracil dehydrogenase (DPD)?
Methodological Answer:
- Enzyme Kinetics Assays: Measure DPD activity spectrophotometrically by tracking the NADPH consumption at 340 nm in the presence of uracil or 5-fluorouracil (5-FU). Calculate IC values using dose-response curves .
- Tissue-Specific Studies: Use homogenates from human cancer tissues (e.g., lung, colorectal) to compare inhibition potency. Include controls like 3-cyano-2,6-dihydroxypyridine (CNDP) for benchmarking .
- Molecular Docking: Perform in silico docking (e.g., AutoDock Vina) to predict binding interactions with DPD’s active site, validated by mutagenesis studies .
Q. How can researchers design in vivo studies to evaluate the compound’s role as a co-drug enhancer for 5-fluorouracil (5-FU) therapies?
Methodological Answer:
- Pharmacokinetic (PK) Studies: Administer this compound with 5-FU in murine models. Collect plasma/tissue samples at intervals to quantify 5-FU levels via LC-MS/MS. Compare AUC and half-life () with/without the inhibitor .
- Xenograft Models: Use human cancer xenografts in immunodeficient mice to assess tumor growth inhibition. Measure biomarkers like thymidylate synthase (TS) activity or apoptosis markers (e.g., caspase-3) .
- Dose Optimization: Conduct factorial design experiments to balance 5-FU efficacy with toxicity (e.g., myelosuppression) .
Q. Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported IC50_{50}50 values for DPD inhibition across different studies?
Methodological Answer:
- Standardize Assay Conditions: Ensure consistent substrate concentrations (e.g., 50 µM uracil), pH (7.4), and temperature (37°C). Validate with a reference inhibitor (e.g., eniluracil).
- Tissue Source Variability: Account for differences in DPD expression levels between tissues (e.g., liver vs. tumor) by normalizing enzyme activity to protein content .
- Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify confounding variables .
Q. Structural and Mechanistic Insights
Q. What advanced techniques are used to correlate the compound’s structure with its inhibitory activity?
Methodological Answer:
- X-ray Crystallography: Co-crystallize DPD with the compound using SHELX software for structure refinement. Analyze hydrogen bonding (e.g., hydroxyl groups with Glu/Tyr residues) and steric effects .
- QSAR Modeling: Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, electronegativity (fluorine), and Hammett constants to predict potency .
Propiedades
IUPAC Name |
5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O2/c7-4-1-3(2-8)5(10)9-6(4)11/h1H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNUZZLUDDUXPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1F)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356148 | |
Record name | 5-Fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113237-18-6 | |
Record name | 5-Fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.